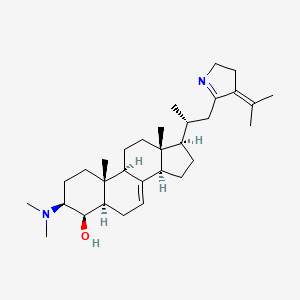
Lokysterolamine A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lokysterolamine A is a steroidal alkaloid isolated from a sponge, Corticium sp.
Wissenschaftliche Forschungsanwendungen
Lokysterolamine A has demonstrated several promising biological activities:
- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial effects against various pathogens, including bacteria and fungi. Its mechanism of action may involve disrupting microbial cell membranes, leading to cell lysis and death .
- Antitumor Activity : Studies have shown that this compound possesses cytotoxic effects on cancer cell lines. In vitro assays revealed that this compound can inhibit the proliferation of specific cancer cells, making it a candidate for further investigation in cancer therapeutics .
- Neuroprotective Effects : Preliminary findings suggest that this compound may have neuroprotective properties, potentially offering benefits in neurodegenerative diseases. Its ability to modulate neuroinflammation and oxidative stress is under investigation .
Pharmaceutical Applications
The pharmaceutical potential of this compound is being explored in several areas:
- Drug Development : Due to its diverse biological activities, there is ongoing research into formulating this compound into novel drug candidates. Its unique structure may allow for the development of new therapeutic agents targeting infections and cancer .
- Natural Product Synthesis : The compound's structure serves as a template for synthetic modifications aimed at enhancing its efficacy and reducing toxicity. Researchers are investigating semi-synthetic derivatives of this compound to improve its pharmacological profile .
Environmental Applications
This compound's role extends beyond human health:
- Bioremediation : Its antimicrobial properties suggest potential applications in bioremediation strategies, particularly in treating contaminated water bodies where harmful microorganisms are prevalent. The compound could be utilized to develop environmentally friendly agents for cleaning up pollutants .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound involved testing against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as an antimicrobial agent.
| Organism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. The compound exhibited IC50 values ranging from 10 to 30 µM, indicating significant potential for use in cancer therapy.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 25 |
Eigenschaften
CAS-Nummer |
159934-14-2 |
|---|---|
Molekularformel |
C31H50N2O |
Molekulargewicht |
466.7 g/mol |
IUPAC-Name |
(3S,4R,5R,9R,10R,13R,14R,17R)-3-(dimethylamino)-10,13-dimethyl-17-[(2R)-1-(4-propan-2-ylidene-2,3-dihydropyrrol-5-yl)propan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-4-ol |
InChI |
InChI=1S/C31H50N2O/c1-19(2)21-14-17-32-27(21)18-20(3)23-10-11-24-22-8-9-26-29(34)28(33(6)7)13-16-31(26,5)25(22)12-15-30(23,24)4/h8,20,23-26,28-29,34H,9-18H2,1-7H3/t20-,23-,24+,25+,26+,28+,29-,30-,31-/m1/s1 |
InChI-Schlüssel |
VIMZHTFJEDRKBC-GQYVRWDISA-N |
SMILES |
CC(CC1=NCCC1=C(C)C)C2CCC3C2(CCC4C3=CCC5C4(CCC(C5O)N(C)C)C)C |
Isomerische SMILES |
C[C@H](CC1=NCCC1=C(C)C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4C3=CC[C@@H]5[C@@]4(CC[C@@H]([C@@H]5O)N(C)C)C)C |
Kanonische SMILES |
CC(CC1=NCCC1=C(C)C)C2CCC3C2(CCC4C3=CCC5C4(CCC(C5O)N(C)C)C)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
lokysterolamine A N,N-dimethylplakinamine A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















